molecular formula C24H27N3O5S B4026706 Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate

Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate

Cat. No.: B4026706
M. Wt: 469.6 g/mol
InChI Key: SYEAWWFZCBBMKZ-UHFFFAOYSA-N
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Description

Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes ethoxy, phenylcarbamoyl, and sulfanyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the dihydropyrimidinyl core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the phenylcarbamoyl group: This step may involve the reaction of the dihydropyrimidinyl intermediate with phenyl isocyanate.

    Attachment of the ethoxy and sulfanyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate involves its interaction with specific molecular targets. The phenylcarbamoyl group may interact with enzymes or receptors, while the sulfanyl group can participate in redox reactions. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {5-chloro-2-ethoxy-4-[6-methyl-2-oxo-5-(phenylcarbamoyl)-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetate
  • Ethyl 2-[4-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoylamino]phenoxy]acetate

Uniqueness

Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack this functional group.

Properties

IUPAC Name

ethyl 2-[2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-4-30-19-13-16(11-12-18(19)32-14-20(28)31-5-2)22-21(15(3)25-24(33)27-22)23(29)26-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3,(H,26,29)(H2,25,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEAWWFZCBBMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate
Reactant of Route 3
Reactant of Route 3
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate
Reactant of Route 5
Reactant of Route 5
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate
Reactant of Route 6
Reactant of Route 6
Ethyl {2-ethoxy-4-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate

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